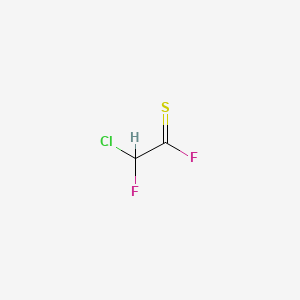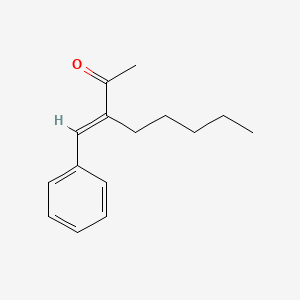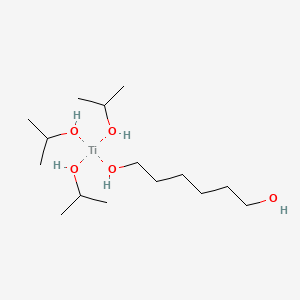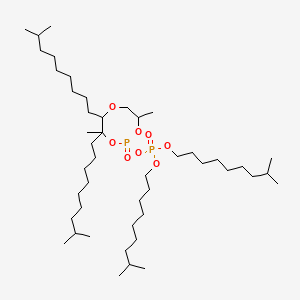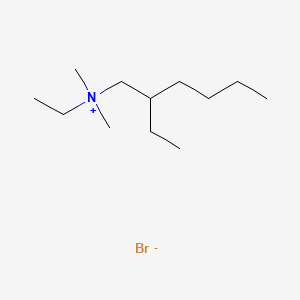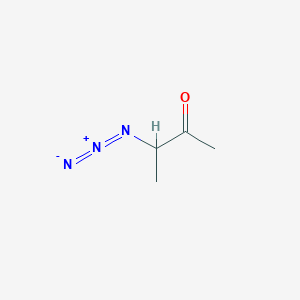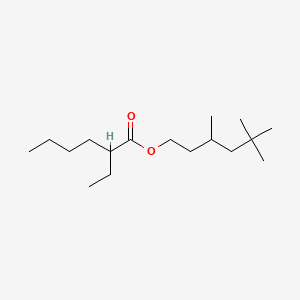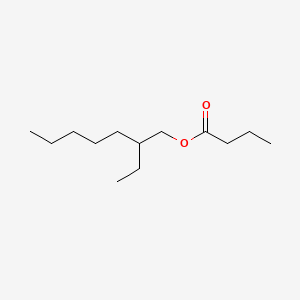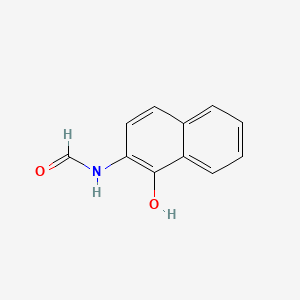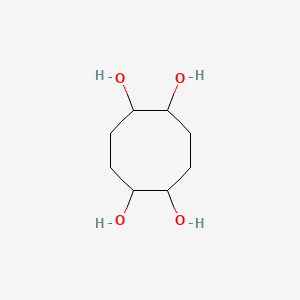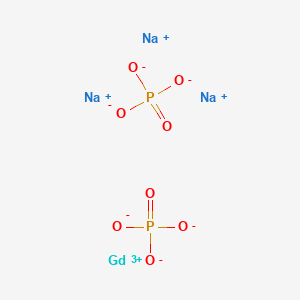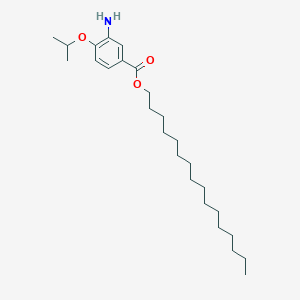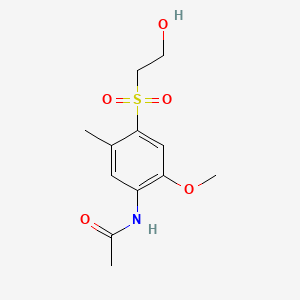
2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- is an organic compound that belongs to the class of quinolinones. Quinolinones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a quinolinone core substituted with a 2,5-dimethoxyphenyl azo group and a hydroxy group at the 4-position. The compound’s unique structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Azo Group: The 2,5-dimethoxyphenyl azo group can be introduced via a diazotization reaction followed by azo coupling. This involves the reaction of 2,5-dimethoxyaniline with nitrous acid to form the diazonium salt, which is then coupled with the quinolinone core to form the azo compound.
Hydroxylation: The hydroxy group at the 4-position can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the quinolinone core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Substitution: Electrophilic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents, while nucleophilic substitution can involve reagents like alkoxides or amines.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinolinone derivatives depending on the reagents used.
Scientific Research Applications
2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used as a probe or marker in biological studies due to its unique spectroscopic properties.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The azo group can undergo redox reactions, influencing the compound’s activity and interactions. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2(1H)-Quinolinone: The parent compound without the azo and hydroxy substitutions.
2(1H)-Quinolinone, 3-phenylazo-: A similar compound with a phenylazo group instead of the 2,5-dimethoxyphenyl azo group.
2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-: A compound with the same azo group but lacking the hydroxy group at the 4-position.
Uniqueness: 2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- is unique due to the presence of both the 2,5-dimethoxyphenyl azo group and the hydroxy group at the 4-position. This combination imparts distinct chemical and physical properties, such as enhanced solubility, specific spectroscopic characteristics, and unique reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
6300-75-0 |
|---|---|
Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
3-[(2,5-dimethoxyphenyl)diazenyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15N3O4/c1-23-10-7-8-14(24-2)13(9-10)19-20-15-16(21)11-5-3-4-6-12(11)18-17(15)22/h3-9H,1-2H3,(H2,18,21,22) |
InChI Key |
QALMVSCMQMHCML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=NC2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


